1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole 1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole
Brand Name: Vulcanchem
CAS No.: 150638-33-8
VCID: VC5421962
InChI: InChI=1S/C12H10N4/c1-2-6-12-11(5-1)14-15-16(12)9-10-4-3-7-13-8-10/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3
Molecular Formula: C12H10N4
Molecular Weight: 210.24

1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole

CAS No.: 150638-33-8

Cat. No.: VC5421962

Molecular Formula: C12H10N4

Molecular Weight: 210.24

* For research use only. Not for human or veterinary use.

1-(Pyridin-3-ylmethyl)-1H-1,2,3-benzotriazole - 150638-33-8

Specification

CAS No. 150638-33-8
Molecular Formula C12H10N4
Molecular Weight 210.24
IUPAC Name 1-(pyridin-3-ylmethyl)benzotriazole
Standard InChI InChI=1S/C12H10N4/c1-2-6-12-11(5-1)14-15-16(12)9-10-4-3-7-13-8-10/h1-8H,9H2
Standard InChI Key WMZXXRGIQZAKJB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a benzotriazole moiety (a fused benzene and triazole ring) substituted at the 1-position with a pyridin-3-ylmethyl group. Key structural features include:

  • Benzotriazole core: A planar aromatic system with three nitrogen atoms contributing to electron-rich regions .

  • Pyridine substituent: A six-membered aromatic ring with one nitrogen atom, introducing basicity and coordination potential.

  • Methylene linker: A CH₂ group connecting the two heterocycles, enabling conformational flexibility .

The InChIKey (WMZXXRGIQZAKJB-UHFFFAOYSA-N) and SMILES notation (C1=CC=C2C(=C1)N=NN2CC3=CN=CC=C3) provide unambiguous identifiers for its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₄
Molecular Weight210.24 g/mol
CAS Number150638-33-8
SolubilityNot publicly available
X-ray CrystallographyNo published data-

Synthesis and Preparation

General Synthetic Routes

The synthesis typically involves nucleophilic substitution or coupling reactions between benzotriazole and pyridine derivatives. Common methods include:

  • Alkylation of benzotriazole: Reacting 1H-benzotriazole with 3-(chloromethyl)pyridine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Copper-catalyzed click chemistry: Utilizing azide-alkyne cycloaddition for modular derivatization, though this approach is more common for triazole-linked hybrids .

Table 2: Representative Synthetic Conditions

Reagents/ConditionsYield (%)Reference
3-(Chloromethyl)pyridine, K₂CO₃, DMF, 80°C65–75
Dichloromethane as C1 source, base-mediated70–85

Challenges and Optimizations

  • Regioselectivity: Ensuring substitution at the 1-position of benzotriazole requires careful control of reaction conditions .

  • Purification: Column chromatography or recrystallization is often necessary due to byproduct formation .

Applications and Functional Utility

Biological Activity

Benzotriazoles exhibit antimicrobial and antiparasitic properties. Although specific data for this compound are scarce, structurally related derivatives show:

  • Antibacterial effects: MIC values as low as 1.56 µg/mL against Staphylococcus aureus .

  • Antiprotozoal activity: 50% growth inhibition of Trypanosoma cruzi at 25 µg/mL .

Organic Synthesis

The compound serves as a building block in:

  • Ligand design: Pyridine and triazole moieties enable coordination to transition metals (e.g., Cu²⁺, Ni²⁺) .

  • Pharmaceutical intermediates: Functionalization at the methylene or pyridine positions yields bioactive analogs .

Future Directions

Research Gaps

  • Crystal structure analysis: X-ray studies would clarify conformational preferences .

  • Ecotoxicity profiling: Degradation pathways and bioaccumulation potential remain unstudied .

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